molecular formula C7H10N2OS B1583859 4(1H)-Pyrimidinone, 2-(propylthio)- CAS No. 54460-95-6

4(1H)-Pyrimidinone, 2-(propylthio)-

Cat. No. B1583859
CAS RN: 54460-95-6
M. Wt: 170.23 g/mol
InChI Key: BZNZMDBBTRVRQI-UHFFFAOYSA-N
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Description

“4(1H)-Pyrimidinone, 2-(propylthio)-” is a chemical compound that is used in the synthesis of various pharmaceuticals . It is used in monitoring and controlling impurity levels in Ticagrelor and its related formulations as per ICH formulated guidelines .


Synthesis Analysis

The synthesis of “4(1H)-Pyrimidinone, 2-(propylthio)-” involves several steps. One efficient and safe process for the preparation of a related compound, ticagrelor, involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol. This is followed by the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent “Resin-NO2” . Another method involves reacting diethyl malonate and fuming nitric acid .


Chemical Reactions Analysis

The chemical reactions involving “4(1H)-Pyrimidinone, 2-(propylthio)-” include condensation reactions and diazotization . Each reaction stage is optimized independently to establish a scalable and plant-friendly process .

Scientific Research Applications

Biological and Pharmaceutical Activities

4(1H)-Pyrimidinone derivatives, including 2-(propylthio) variants, have been explored for their significant biological and pharmaceutical activities. Studies have shown that pyrimidinethiones, a category to which these compounds belong, exhibit antiviral properties, specifically inhibiting the production of hepatitis B virus. Moreover, they have been identified to possess insulin-mimetic activities in vitro. The exploration of these compounds has led to the synthesis of fused bi- and tri-cyclic heterocyclic compounds that incorporate pyrimidine moieties, further extending their potential applications in biology and pharmacology (Salem et al., 2008).

Nucleic Acids Research

In the field of nucleic acids research, derivatives of 4(1H)-Pyrimidinone, like 2-thiothymidine, have been utilized in the synthesis of oligonucleotides. These derivatives are incorporated into oligodeoxynucleotides using specific synthesis methods, contributing to the understanding of DNA structure and function. The chemical and physical properties, such as reactivity towards certain chemicals and melting temperatures, of oligonucleotides containing these bases have been extensively studied and documented (Connolly & Newman, 1989).

Structural Analysis

The crystal and molecular structure of derivatives of 4(1H)-Pyrimidinone have been analyzed through X-ray diffraction and ab initio calculations. These studies provide detailed insights into the molecular configurations, tautomeric forms, and intermolecular interactions of these compounds, which are crucial for understanding their chemical behavior and potential applications in various scientific fields (Craciun et al., 1998).

Hydrogen Bond Studies

Research has also delved into the stability and lifetime of dimers formed by 2-Ureido-4[1H]-pyrimidinones, a related group of compounds. These studies utilize techniques like excimer fluorescence and dynamic NMR spectroscopy to investigate the dimerization constant and the preexchange lifetime of the dimers. Such research is pivotal in understanding the molecular interactions and bonding behaviors of pyrimidinone derivatives (Söntjens et al., 2000).

Corrosion Inhibition

Pyrimidine derivatives, including 4(1H)-Pyrimidinone variants, have been synthesized and evaluated as corrosion inhibitors for materials like mild steel in acidic solutions. Their effectiveness as inhibitors and the impact of different substitutions on their performance have been a focus of study, showcasing the compound's potential in industrial applications (Hou et al., 2019).

Future Directions

The future directions for “4(1H)-Pyrimidinone, 2-(propylthio)-” could involve its use in the synthesis of various pharmaceuticals. The development of safe and efficient processes for its synthesis is an area of ongoing research . Further studies could also explore its potential applications in other areas.

properties

IUPAC Name

2-propylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-2-5-11-7-8-4-3-6(10)9-7/h3-4H,2,5H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNZMDBBTRVRQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336510
Record name 2-Propylsulfanyl-pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(1H)-Pyrimidinone, 2-(propylthio)-

CAS RN

54460-95-6
Record name 2-Propylsulfanyl-pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JI Gumede, BG Hlangothi, B Mabuto… - Journal of Cleaner …, 2022 - Elsevier
A non-toxic and readily available potential devulcanizing agent, viz. Tulbaghia violacea Harv. plant bulbs crude extract, was used for the first time to non-isothermally devulcanize an …
Number of citations: 5 www.sciencedirect.com
J Zhang, W Zuo, Y Tian, L Chen, L Yin… - … science & technology, 2017 - ACS Publications
The sulfur distributions and evolution of sulfur-containing compounds in the char, tar and gas fractions were investigated during the microwave and conventional pyrolysis of sewage …
Number of citations: 105 pubs.acs.org

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